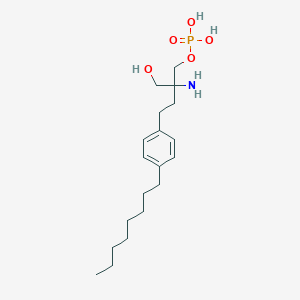

Fingolimod phosphate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-23-3 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fingolimod Phosphate in Multiple Sclerosis: A Technical Guide to the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fingolimod (B1672674) (FTY720) is the first approved oral disease-modifying therapy (DMT) for relapsing forms of multiple sclerosis (MS).[1] It is a structural analog of the endogenous lysophospholipid, sphingosine (B13886).[2][3] Fingolimod functions as a sphingosine-1-phosphate (S1P) receptor modulator, exerting its primary therapeutic effect through a novel mechanism that involves altering lymphocyte trafficking and potentially direct actions within the central nervous system (CNS). This document provides an in-depth technical overview of the molecular and cellular mechanisms of action of its active metabolite, fingolimod phosphate (B84403), supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetics and Bioactivation

Fingolimod is a prodrug that requires in vivo phosphorylation to become pharmacologically active. Upon oral administration, it is readily absorbed and phosphorylated, primarily by sphingosine kinase 2 (SphK2), to form fingolimod phosphate (fingolimod-P). This active metabolite is a structural analog of endogenous S1P and the primary mediator of the drug's therapeutic effects.

Caption: Bioactivation of Fingolimod to its active form, Fingolimod-Phosphate.

Core Mechanism: Sphingosine-1-Phosphate (S1P) Receptor Modulation

The mechanism of action of fingolimod-P is centered on its function as a potent modulator of four of the five known S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅. It does not bind to the S1P₂ receptor. Fingolimod-P acts as a functional antagonist at the S1P₁ receptor, which is the key interaction for its immunomodulatory effects in MS. Although it initially acts as an agonist, its sustained binding leads to the internalization and degradation of the S1P₁ receptor, rendering the cell unresponsive to the endogenous S1P gradient.

Quantitative Data: S1P Receptor Binding Affinity

The binding affinity and functional activity of fingolimod-P vary across the different S1P receptor subtypes. This differential interaction is fundamental to its therapeutic effect and side-effect profile.

| Compound | Receptor Subtype | Binding Affinity (IC₅₀ or Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

| Fingolimod-P | S1P₁ | 0.33 - 0.61 | 0.18 - 0.29 |

| S1P₃ | 0.55 - 1.9 | 0.46 - 0.77 | |

| S1P₄ | 0.63 - 1.0 | 0.57 - 1.1 | |

| S1P₅ | 0.28 - 1.2 | 0.17 - 0.23 |

Note: Data compiled from multiple sources referencing in vitro binding and functional assays. Exact values can vary based on the specific assay conditions.

Peripheral Immunomodulatory Effects: Lymphocyte Sequestration

The hallmark of fingolimod's action in MS is the sequestration of lymphocytes within secondary lymphoid organs, primarily lymph nodes. Egress of lymphocytes from lymph nodes into the circulation is dependent on their ability to sense an S1P gradient, which is higher in blood and lymph than in the lymphoid tissue. This process is mediated by the S1P₁ receptor on the lymphocyte surface.

Fingolimod-P, by inducing the internalization and functional antagonism of S1P₁ receptors on lymphocytes, effectively traps them within the lymph nodes. This significantly reduces the number of circulating autoreactive lymphocytes, including central memory T cells (TCM) and naïve T cells (TN), which are implicated in the inflammatory CNS lesions characteristic of MS. Notably, effector memory T cells (TEM), which are crucial for peripheral immune surveillance, are largely spared as they express lower levels of the lymph node homing receptor CCR7 and are less dependent on S1P₁ for recirculation.

Caption: Fingolimod-P blocks lymphocyte egress from lymph nodes via S1P₁ internalization.

Quantitative Data: Impact on Peripheral Lymphocyte Counts

Treatment with fingolimod leads to a rapid and sustained reduction in peripheral blood lymphocyte counts.

| Parameter | Baseline (Pre-treatment) | Post-treatment (Steady State) | Percent Reduction |

| Total Lymphocyte Count | Normal Range (e.g., 1.4–4.0 x 10⁹/L) | 0.2–0.6 x 10⁹/L | ~70-80% |

| CD4+ T Cells | Variable | Significantly Reduced | ~80% |

| CD8+ T Cells | Variable | Moderately Reduced | ~50-60% |

| B Cells (CD19+) | Variable | Significantly Reduced | ~80-90% |

Note: Data represents typical findings from clinical studies. The nadir is typically reached within the first month of treatment.

Experimental Protocol: Assessment of Lymphocyte Sequestration by Flow Cytometry

Objective: To quantify the absolute counts and relative proportions of lymphocyte subsets in peripheral blood from patients treated with fingolimod.

Methodology:

-

Sample Collection: Collect whole blood samples in EDTA-containing tubes at baseline (pre-treatment) and at specified intervals post-treatment (e.g., 1, 3, 6, and 12 months).

-

Cell Staining:

-

Pipette 100 µL of whole blood into a flow cytometry tube.

-

Add a pre-titered cocktail of fluorescently-conjugated monoclonal antibodies to identify lymphocyte subsets. A typical panel includes:

-

CD45 (pan-leukocyte marker)

-

CD3 (pan-T cell marker)

-

CD4 (helper T cell marker)

-

CD8 (cytotoxic T cell marker)

-

CD19 (B cell marker)

-

CD45RA and CCR7 (to differentiate naïve, central memory, effector memory, and TEMRA T cells).

-

-

Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

-

-

Red Blood Cell Lysis: Add 2 mL of a commercial lysing solution (e.g., FACS Lysing Solution). Incubate for 10 minutes at room temperature in the dark.

-

Washing: Centrifuge the tubes at 300-400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 2% FBS). Repeat the wash step.

-

Absolute Counting: Resuspend the final cell pellet in a known volume of sheath fluid. For absolute counts, add a precise volume of counting beads (e.g., Trucount™ tubes or similar) just prior to acquisition, following the manufacturer's protocol.

-

Data Acquisition: Acquire samples on a calibrated multi-color flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 total events) to ensure statistical significance for rare populations.

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo, Kaluza) to gate on the lymphocyte population based on forward and side scatter properties, and then on CD45 expression.

-

Further gate on T cell (CD3+), B cell (CD19+), and NK cell populations.

-

Within the T cell gates, differentiate CD4+ and CD8+ subsets.

-

Use CCR7 and CD45RA expression to identify naïve (CCR7+CD45RA+), central memory (CCR7+CD45RA-), and effector memory (CCR7-CD45RA-) populations.

-

Calculate absolute cell counts using the ratio of cell events to bead events.

-

Central Nervous System (CNS) Effects

Fingolimod is lipophilic and readily crosses the blood-brain barrier (BBB). Within the CNS, it is phosphorylated to fingolimod-P and can directly interact with S1P receptors expressed on various neural cells, including astrocytes, oligodendrocytes, microglia, and neurons. This suggests a mechanism of action that extends beyond peripheral immunomodulation.

-

Astrocytes: Fingolimod-P binding to S1P₁ on astrocytes may limit their inflammatory activation, reducing the production of pro-inflammatory cytokines and limiting CNS inflammation. Studies in animal models show that the efficacy of fingolimod is diminished when S1P₁ is selectively deleted from astrocytes.

-

Oligodendrocytes: S1P₁ and S1P₅ are expressed on oligodendrocytes. Fingolimod-P may promote oligodendrocyte precursor cell survival and differentiation, potentially supporting remyelination processes.

-

Microglia: Modulation of S1P receptors on microglia can influence their activation state and phagocytic activity.

-

Blood-Brain Barrier: Fingolimod may enhance BBB integrity by upregulating tight junction proteins like claudin-5.

Caption: Direct effects of Fingolimod-Phosphate on resident cells within the CNS.

Experimental Validation: S1P Receptor Binding Assay

Determining the binding affinity of fingolimod-P to S1P receptors is critical for understanding its pharmacology. This is typically accomplished using a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀/Kᵢ) of a test compound (e.g., fingolimod-P) for a specific S1P receptor subtype.

Methodology:

-

Materials:

-

Cell membranes from a cell line overexpressing a single human S1P receptor subtype (e.g., CHO-hS1P₁).

-

A radiolabeled ligand with high affinity for the receptor (e.g., [³²P]S1P or [³H]-ozanimod).

-

Unlabeled test compound (fingolimod-P) and a known non-specific binder.

-

Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).

-

96-well glass fiber filter plates and a vacuum manifold.

-

Scintillation counter.

-

-

Assay Procedure:

-

Prepare serial dilutions of the unlabeled test compound in assay buffer.

-

In a 96-well plate, add in order:

-

50 µL of diluted test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding).

-

50 µL of diluted cell membranes (e.g., 1-2 µg protein per well).

-

-

Pre-incubate for 30 minutes at room temperature.

-

Add 50 µL of the radiolabeled ligand at a fixed concentration (near its K₋d, e.g., 0.1-0.2 nM [³²P]S1P).

-

Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash each well with ice-cold assay buffer (e.g., 3-4 times) to remove any remaining unbound radioligand.

-

Allow the filter mat to dry completely.

-

Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent specific binding for each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

The Kᵢ (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a competitive S1P receptor radioligand binding assay.

Summary of Clinical Efficacy

The mechanisms described above translate into robust clinical efficacy, as demonstrated in pivotal Phase III clinical trials.

| Outcome Measure | FREEDOMS Trial (vs. Placebo, 24 months) | TRANSFORMS Trial (vs. IFN β-1a, 12 months) |

| Annualized Relapse Rate (ARR) | 54% reduction (0.18 vs. 0.40) | 52% reduction (0.16 vs. 0.33) |

| Disability Progression (3-month confirmed) | 30% reduction in risk | N/A (12-month study) |

| New or Newly Enlarging T2 Lesions | 74% reduction (mean 0.8 vs. 3.1) | 55% reduction (mean 1.0 vs. 2.2) |

| Gadolinium-enhancing Lesions | 82% reduction (mean 0.2 vs. 1.1) | 70% reduction (mean 0.2 vs. 0.5) |

| Brain Volume Loss | 36% reduction (median -0.88% vs. -1.37%) | 31% reduction (median -0.34% vs. -0.49%) |

Note: Data for Fingolimod 0.5 mg dose. IFN β-1a = Interferon beta-1a.

Conclusion

The mechanism of action of this compound in multiple sclerosis is multifaceted. Its primary, well-characterized effect is the functional antagonism of S1P₁ receptors on lymphocytes, leading to their sequestration in lymph nodes and a profound reduction of inflammatory cell infiltration into the CNS. Concurrently, emerging evidence strongly supports a direct role within the CNS, where fingolimod-P modulates the function of astrocytes, oligodendrocytes, and other neural cells to potentially confer neuroprotection and support repair mechanisms. This dual action on both peripheral inflammation and central pathological processes underpins its established efficacy as a leading therapy for relapsing forms of MS.

References

- 1. Sphingosine 1-Phosphate Receptor Modulators for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

From Fungal Metabolite to Multiple Sclerosis Therapy: A Technical Guide to the Discovery and Synthesis of Fingolimod

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) (FTY720), the first oral therapy approved for relapsing-remitting multiple sclerosis, represents a triumph of natural product chemistry and targeted drug development. Its journey from a fungal metabolite, myriocin (B1677593), to a rationally designed immunomodulator highlights the power of understanding and manipulating biological pathways. This technical guide provides an in-depth exploration of the discovery of myriocin, the synthetic evolution to Fingolimod, and the distinct mechanisms of action that underpin their biological effects. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in immunology, pharmacology, and medicinal chemistry.

Discovery of Myriocin: A Potent Immunosuppressant from Isaria sinclairii

The story of Fingolimod begins with the isolation of myriocin (also known as ISP-1 or thermozymocidin) from the entomopathogenic fungus Isaria sinclairii.[1][2] This fungus, used in traditional Chinese medicine, was found to produce a compound with potent immunosuppressive properties.[2] Early in vitro studies revealed that myriocin exhibited immunosuppressive activity at concentrations 10- to 100-fold more potent than cyclosporin (B1163) A.[3] However, significant in vivo toxicity hampered its development as a therapeutic agent.[1]

Isolation and Structural Elucidation

Myriocin was isolated from the culture broths of Isaria sinclairii.[1] Its structure was elucidated using a combination of spectral and analytical techniques, revealing a complex amino acid with three contiguous chiral centers.[4][5]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Subsequent research into myriocin's mode of action identified its target as serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[6][7] Myriocin acts as a potent and specific inhibitor of SPT, thereby depleting cells of essential sphingolipids.[6][7]

The Synthetic Leap to Fingolimod: A Structure-Activity Relationship (SAR) Approach

The high toxicity of myriocin prompted a medicinal chemistry campaign to develop safer and more effective analogues. This effort was guided by a structure-activity relationship (SAR) study, which aimed to identify the pharmacophore responsible for immunosuppressive activity while eliminating toxic elements.[8]

Chemical Simplification and Optimization

The complex structure of myriocin was systematically simplified. Key modifications included:

-

Elimination of Chiral Centers: The three stereocenters in myriocin were removed to create a simpler, achiral molecule.[8]

-

Removal of the Carboxylic Acid: The carboxyl group was replaced with a hydroxymethyl group.[1]

-

Modification of the Hydrocarbon Tail: A phenyl ring was incorporated into the long alkyl chain to enhance potency and modulate pharmacokinetic properties.[1]

This iterative process of chemical modification and biological testing led to the synthesis of Fingolimod (FTY720), a 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol.[9]

Fingolimod's Novel Mechanism of Action: S1P Receptor Modulation

Crucially, the structural modifications that transformed myriocin into Fingolimod also resulted in a completely different mechanism of action. Unlike myriocin, Fingolimod does not inhibit serine palmitoyltransferase.[10] Instead, it acts as a modulator of sphingosine-1-phosphate (S1P) receptors.[11]

In Vivo Phosphorylation: The Active Metabolite

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases, primarily sphingosine kinase 2, to form the active metabolite, Fingolimod-phosphate (Fingolimod-P).[8]

Functional Antagonism of S1P1 Receptors

Fingolimod-P is a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. Its therapeutic effect in multiple sclerosis is primarily attributed to its action on the S1P1 receptor on lymphocytes.[8] Binding of Fingolimod-P to S1P1 induces receptor internalization and degradation, leading to a state of "functional antagonism."[2] This process renders lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs.[2] The resulting sequestration of lymphocytes in the lymph nodes prevents their infiltration into the central nervous system, where they would otherwise mediate inflammatory damage.[9][12]

Quantitative Data Summary

The following tables summarize key quantitative data for myriocin and Fingolimod.

Table 1: In Vitro Activity of Myriocin

| Parameter | Target | Value | Reference |

| IC50 | Serine Palmitoyltransferase | ~1 µM | [13] |

| IC50 | MOLM-13 cell viability (48h) | 22 µM | [14] |

| IC50 | MV4-11 cell viability (48h) | 30 µM | [14] |

Table 2: In Vitro Activity of Fingolimod-Phosphate

| Parameter | Receptor Subtype | EC50 | Reference |

| Agonist Activity | S1P1 | ~0.3 - 0.6 nM | |

| Agonist Activity | S1P3 | ~3 nM | |

| Agonist Activity | S1P4 | ~0.3 - 0.6 nM | |

| Agonist Activity | S1P5 | ~0.3 - 0.6 nM | |

| Agonist Activity | S1P2 | >10 µM |

Table 3: In Vivo Effects of Fingolimod in Humans

| Parameter | Effect | Timeframe | Reference |

| Peripheral Lymphocyte Count | ~70-80% reduction | Dose-dependent | [15] |

| CD4+ T Cells | Marked reduction | 6 months | [3] |

| CD19+ B Cells | Marked reduction | 6 months | [3] |

| CD8+ T Cells | Less affected | 6 months | [12] |

| Natural Killer (NK) Cells | Less affected | 6 months | [12] |

Detailed Experimental Protocols

Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol is adapted from methods described for determining SPT activity.[7][11][16]

-

Enzyme Preparation: Prepare a cell lysate or membrane fraction containing SPT from a suitable cell line (e.g., HeLa cells).[16]

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, and 20 µM pyridoxal (B1214274) 5'-phosphate (PLP).[16]

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of myriocin (or a vehicle control) on ice for 40 minutes.[16]

-

Initiation of Reaction: Start the reaction by adding a labeling mix containing 2 mM L-serine, 100 µM palmitoyl-CoA, and a radiolabeled tracer such as [³H]-serine.[16]

-

Incubation: Incubate the reaction at 37°C for 60 minutes.[16]

-

Termination and Extraction: Stop the reaction by adding alkaline methanol (B129727) and extract the total sphingolipids.[16]

-

Quantification: Quantify the amount of radiolabeled sphingolipid product using liquid scintillation counting or HPLC-based methods.[11]

-

Data Analysis: Calculate the percent inhibition of SPT activity at each myriocin concentration and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

This protocol is a generalized procedure for a one-way MLR used to assess immunosuppressive activity.[17][18][19]

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.

-

Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with a proliferation inhibitor such as mitomycin C or irradiation to prevent their division.

-

Co-culture: Co-culture the stimulator cells with PBMCs from the second donor (responder cells) in a 96-well plate at a suitable ratio (e.g., 1:1).

-

Compound Treatment: Add varying concentrations of the test compound (e.g., Fingolimod) to the co-cultures. Include a vehicle control and a positive control immunosuppressant.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO₂ incubator.

-

Proliferation Assay: Measure the proliferation of the responder cells using a suitable method, such as [³H]-thymidine incorporation or a dye-based proliferation assay (e.g., CFSE).

-

Data Analysis: Determine the effect of the compound on T-cell proliferation and calculate the IC50 value.

S1P Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of compounds for S1P receptors.[20]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the desired S1P receptor subtype (e.g., S1P1).

-

Assay Buffer: Prepare an assay buffer containing 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA.[20]

-

Competitive Binding: In a 96-well plate, combine the receptor-expressing membranes, a constant concentration of a radiolabeled S1P ligand (e.g., [³²P]S1P), and varying concentrations of the unlabeled test compound (e.g., Fingolimod-P).

-

Incubation: Incubate the mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.[20]

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound ligand using a filter-based method (e.g., glass fiber filters).

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki or IC50 value.

Rat Skin Allograft Model

This is a generalized in vivo model to assess the immunosuppressive efficacy of a compound.[21][22][23][24]

-

Animal Model: Use two genetically distinct strains of rats (e.g., Sprague-Dawley and Lewis rats).

-

Grafting Procedure:

-

Anesthetize a recipient rat.

-

Prepare a full-thickness skin graft bed on the dorsum of the recipient rat.

-

Harvest a full-thickness skin graft from a donor rat of a different strain.

-

Suture the donor skin graft onto the recipient's graft bed.

-

-

Compound Administration: Administer the test compound (e.g., Fingolimod) to the recipient rats daily, starting from the day of transplantation. A control group should receive a vehicle.

-

Monitoring: Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis).

-

Endpoint: The primary endpoint is the mean survival time of the skin grafts.

-

Histological Analysis: At the end of the study, grafts can be harvested for histological analysis to assess the degree of immune cell infiltration and tissue damage.

Conclusion

The development of Fingolimod from myriocin is a landmark achievement in drug discovery. It exemplifies a successful transition from a natural product lead with undesirable properties to a highly specific and effective therapeutic agent. This journey was made possible by a deep understanding of the underlying biology of both the initial lead compound and the desired therapeutic target. The distinct mechanisms of action of myriocin and Fingolimod, targeting sphingolipid biosynthesis and S1P receptor signaling respectively, offer valuable insights into the modulation of the immune system. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into this important class of immunomodulatory drugs.

References

- 1. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]

- 3. Effect of Fingolimod on Lymphocyte Subsets in Patients With Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 5. Determination of the serine palmitoyl transferase inhibitor myriocin by electrospray and Q-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. Discovery of fingolimod based on the chemical modification of a natural product from the fungus, Isaria sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of fingolimod, the sphingosine 1-phosphate receptor modulator and its application for the therapy of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients [frontiersin.org]

- 11. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor myriocin in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lymphocyte Counts and Multiple Sclerosis Therapeutics: Between Mechanisms of Action and Treatment-Limiting Side Effects [mdpi.com]

- 16. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. marinbio.com [marinbio.com]

- 18. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]

- 19. revvity.com [revvity.com]

- 20. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparing the influence of two immunosuppressants (fingolimod, azathioprine) on wound healing in a rat model of primary and secondary intention wound closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. e-century.us [e-century.us]

- 23. An immune-competent rat split thickness skin graft model: useful tools to develop new therapies to improve skin graft survival - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An immune-competent rat split thickness skin graft model: useful tools to develop new therapies to improve skin graft survival - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo phosphorylation of Fingolimod to Fingolimod phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is a cornerstone in the oral treatment of relapsing-remitting multiple sclerosis. A prodrug, its therapeutic efficacy is entirely dependent on its in vivo phosphorylation to the active metabolite, Fingolimod-phosphate (FTY720-P). This technical guide provides an in-depth exploration of the enzymatic conversion of Fingolimod, the downstream signaling cascades initiated by its phosphorylated form, and detailed methodologies for its study. Quantitative data are presented for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The Enzymatic Phosphorylation of Fingolimod

The bioactivation of Fingolimod is a critical step in its mechanism of action. This process is catalyzed by sphingosine (B13886) kinases, with two isoforms, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), being responsible for this conversion.

The Role of Sphingosine Kinases

Fingolimod, a structural analog of sphingosine, serves as a substrate for both SphK1 and SphK2.[1][2] However, extensive research has demonstrated that SphK2 is the primary and more efficient enzyme for Fingolimod phosphorylation in vivo.[3][4] SphK2 exhibits a significantly higher affinity for Fingolimod compared to SphK1.[5] The tissue distribution of these kinases is also a key factor, with SphK2 being predominant in the heart, brain, and liver, while SphK1 is more abundant in the lungs and spleen.

Quantitative Analysis of Kinase Activity

The efficiency of SphK1 and SphK2 in phosphorylating Fingolimod can be quantitatively compared using enzyme kinetic parameters. While comprehensive kinetic data for both enzymes with Fingolimod as a substrate are not extensively reported in publicly available literature, some key findings provide a basis for comparison.

| Enzyme | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Relative Efficacy |

| SphK1 | Not consistently reported | Not consistently reported | Lower |

| SphK2 | ~ 5-10 µM | Not consistently reported | ~30-fold higher than SphK1 |

Table 1: Comparative Enzyme Kinetics of Fingolimod Phosphorylation. This table summarizes the available quantitative data on the phosphorylation of Fingolimod by SphK1 and SphK2.

Downstream Signaling of Fingolimod-Phosphate

Once phosphorylated, Fingolimod-phosphate (FTY720-P) acts as a potent agonist at four of the five G protein-coupled S1P receptors: S1P1, S1P3, S1P4, and S1P5. This interaction initiates a cascade of intracellular signaling events that are central to the therapeutic effects of Fingolimod.

The binding of FTY720-P to S1P receptors, primarily S1P1 on lymphocytes, leads to the internalization and subsequent degradation of the receptor. This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing their infiltration into the central nervous system.

The signaling pathways activated by FTY720-P are diverse and depend on the specific S1P receptor subtype and the G protein to which it couples. Key downstream signaling pathways include:

-

Gαi/o pathway: Activation of this pathway, primarily through S1P1, leads to the activation of Phosphoinositide 3-kinase (PI3K)/Akt, Rac, and Mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and migration.

-

Gα12/13 pathway: This pathway can be activated by FTY720-P and leads to the activation of the Rho/ROCK pathway, influencing cell shape and motility.

-

STAT3 Pathway: FTY720-P has been shown to modulate the STAT3 pathway, which is involved in cell proliferation and differentiation.

Experimental Protocols

In Vitro Sphingosine Kinase Assay for Fingolimod Phosphorylation

This protocol outlines a method to measure the in vitro phosphorylation of Fingolimod by SphK1 or SphK2 using a radioactive assay.

Materials:

-

Recombinant human SphK1 or SphK2

-

Fingolimod (FTY720)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

-

Lipid vesicles (e.g., phosphatidylserine)

-

Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, lipid vesicles, Fingolimod at various concentrations, and recombinant SphK1 or SphK2.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP to the mixture.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quench solution (e.g., chloroform:methanol).

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate Fingolimod-phosphate from unreacted Fingolimod and ATP.

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled Fingolimod-phosphate. Quantify the radioactivity of the spots corresponding to Fingolimod-phosphate to determine the kinase activity.

Quantification of Fingolimod and Fingolimod-Phosphate in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of Fingolimod and Fingolimod-phosphate in plasma or whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Biological sample (plasma or whole blood)

-

Internal standards (e.g., deuterated Fingolimod and Fingolimod-phosphate)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

-

LC-MS/MS system (including a suitable HPLC column, e.g., C18)

-

Mobile phases for chromatography

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add the internal standards.

-

Precipitate proteins by adding a cold protein precipitation solvent.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the supernatant onto the HPLC column.

-

Use a gradient elution with appropriate mobile phases to separate Fingolimod and Fingolimod-phosphate from other matrix components.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for Fingolimod, Fingolimod-phosphate, and their respective internal standards in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of Fingolimod and Fingolimod-phosphate.

-

Quantify the concentrations of the analytes in the biological samples by comparing their peak area ratios to the internal standards against the calibration curves.

-

Conclusion

The in vivo phosphorylation of Fingolimod by sphingosine kinases, predominantly SphK2, is a pivotal step for its therapeutic activity. The resulting metabolite, Fingolimod-phosphate, modulates S1P receptors, leading to the sequestration of lymphocytes and exerting its immunomodulatory effects. Understanding the kinetics of this phosphorylation and the subsequent signaling pathways is crucial for the development of next-generation S1P receptor modulators. The experimental protocols detailed in this guide provide a framework for researchers to investigate the pharmacology of Fingolimod and similar compounds, ultimately contributing to the advancement of therapies for autoimmune diseases like multiple sclerosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]

- 3. The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

Fingolimod Phosphate: An In-Depth Technical Guide to its Function as a Sphingosine-1-Phosphate Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (B1672674), a structural analog of the endogenous signaling lipid sphingosine (B13886), represents a first-in-class oral therapy approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1] Administered as a prodrug, fingolimod is rapidly phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2, to its active metabolite, fingolimod phosphate (B84403).[2] It is this phosphorylated form that functions as a potent modulator of sphingosine-1-phosphate (S1P) receptors, a family of G protein-coupled receptors (GPCRs) integral to a multitude of physiological processes, most notably the trafficking of lymphocytes. This technical guide provides a comprehensive overview of the mechanism of action, downstream signaling pathways, and key experimental protocols for the study of fingolimod phosphate as an S1P receptor modulator.

Mechanism of Action: Functional Antagonism of S1P1 Receptor

This compound exerts its primary therapeutic effect through its interaction with four of the five known S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. It demonstrates high affinity for S1P1, S1P4, and S1P5, with a slightly lower affinity for S1P3, and notably lacks activity at the S1P2 receptor.[2]

The binding of this compound to the S1P1 receptor on lymphocytes initiates a cascade of events that ultimately leads to the sequestration of these immune cells within the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise contribute to the inflammatory demyelination characteristic of multiple sclerosis.[1]

Initially, this compound acts as an agonist at the S1P1 receptor, triggering its internalization. However, unlike the transient internalization induced by the endogenous ligand S1P which is followed by receptor recycling to the cell surface, this compound induces a persistent and irreversible internalization of the S1P1 receptor. This leads to the proteasomal degradation of the receptor, effectively rendering the lymphocyte unresponsive to the S1P gradient that normally governs its egress from the lymph nodes. This process is termed "functional antagonism."[3] The sustained downregulation of S1P1 receptors on lymphocytes is the cornerstone of fingolimod's immunomodulatory efficacy.

Quantitative Data

This compound Binding and Functional Activity

| Parameter | S1P1 | S1P3 | S1P4 | S1P5 | Reference |

| EC50 (nM) | ~0.3-0.6 | ~3 | ~0.3-0.6 | ~0.3-0.6 | [2] |

| pKd | 5.69 | - | - | - | [4] |

| IC50 (nM) | 0.033 (in K562 and NK cells) | - | - | - | [5][6] |

Fingolimod Pharmacokinetics in Healthy Volunteers

| Parameter | Value | Reference |

| Oral Bioavailability | >90% | [7][8] |

| Time to Maximum Concentration (Tmax) | 12-16 hours | [7] |

| Half-life (t1/2) | 6-9 days | [7][8] |

| Protein Binding | >99.7% | [7] |

Clinical Efficacy of Fingolimod (0.5 mg) in Relapsing-Remitting Multiple Sclerosis

| Clinical Trial | Outcome Measure | Fingolimod 0.5 mg | Placebo/Comparator | Relative Reduction/Benefit | Reference |

| FREEDOMS (24 months) | Annualized Relapse Rate (ARR) | 0.18 | 0.40 (Placebo) | 55% reduction (p<0.001) | [9] |

| 3-Month Confirmed Disability Progression | - | - | 30% risk reduction (p<0.02) | [10] | |

| Brain Volume Loss | -0.84% | -1.31% (Placebo) | ~36% reduction (p<0.001) | [9] | |

| TRANSFORMS (12 months) | Annualized Relapse Rate (ARR) | 0.16 | 0.33 (IFNβ-1a IM) | 52% reduction | [9] |

Fingolimod-Induced Lymphocyte Reduction

| Parameter | Reduction Percentage | Time to Nadir | Reference |

| Peripheral Blood Lymphocyte Count | ~75-76% | ~2 hours post-administration | [11][12] |

Signaling Pathways

Upon binding of this compound to the S1P1 receptor, a conformational change in the receptor activates intracellular heterotrimeric G proteins, primarily of the Gi/o family. This initiates a downstream signaling cascade involving multiple effector molecules.

Caption: this compound Signaling Cascade.

Experimental Protocols

Radioligand Binding Assay for S1P Receptors

This protocol outlines a competitive binding assay to determine the binding affinity of test compounds for S1P receptors using a radiolabeled ligand, such as [32P]S1P.

Materials:

-

S1P receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

[32P]S1P (radiolabeled ligand)

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA

-

Test compounds (e.g., this compound) dissolved in DMSO or methanol

-

96-well glass fiber (GF/B) filtration plates

-

Scintillation counter

Procedure:

-

Dilute the S1P receptor membranes in ice-cold Assay Buffer to a final concentration of 1-2 µg per well.

-

Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

In a 96-well plate, add 50 µL of the diluted test compound solutions to the appropriate wells.

-

Add 50 µL of the diluted membrane preparation to each well.

-

Pre-incubate the plate for 30 minutes at room temperature with gentle agitation.

-

Prepare the [32P]S1P working solution in Assay Buffer to achieve a final concentration of 0.1-0.2 nM.

-

Add 50 µL of the [32P]S1P working solution to each well to initiate the binding reaction. The final reaction volume is 150 µL.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked GF/B filtration plate using a vacuum manifold.

-

Wash each well three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki or IC50 values of the test compounds.[13]

References

- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators for the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. S1P Receptor | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. neurology.org [neurology.org]

- 10. Fingolimod in the treatment of relapsing–remitting multiple sclerosis: long-term experience and an update on the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. Investigation of fingolimod-induced lymphocyte sequestration on inflammatory response and neurological damages after cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Biological targets of Fingolimod phosphate in the central nervous system

An In-depth Technical Guide to the Biological Targets of Fingolimod (B1672674) Phosphate (B84403) in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis (MS). Following oral administration, it is phosphorylated by sphingosine (B13886) kinase 2 to its active metabolite, fingolimod phosphate. While its primary, well-established mechanism of action involves the functional antagonism of sphingosine-1-phosphate receptor 1 (S1P1) on lymphocytes, leading to their sequestration in lymph nodes and reduced infiltration into the central nervous system (CNS), a significant body of evidence demonstrates that fingolimod readily crosses the blood-brain barrier (BBB) and exerts direct effects on resident CNS cells.[1][2][3][4][5] This guide delineates the direct biological targets of this compound within the CNS, presenting quantitative data, key signaling pathways, and detailed experimental protocols to provide a comprehensive technical resource for the scientific community.

Primary Molecular Targets: Sphingosine-1-Phosphate (S1P) Receptors

This compound is a structural analog of the endogenous signaling lipid, sphingosine-1-phosphate. It acts as a potent modulator of four out of the five known G-protein-coupled S1P receptors (S1PRs): S1P1, S1P3, S1P4, and S1P5. It does not bind to the S1P2 receptor. Its interaction with these receptors on CNS cells is the foundation of its direct neurological effects. Initially, this compound acts as an agonist; however, chronic exposure leads to the internalization and degradation of the S1P1 receptor, resulting in a state of functional antagonism.

Quantitative Data: S1PR Binding Affinities

The binding affinity of this compound to S1P receptors is critical for its biological activity. The following table summarizes the reported binding affinities.

| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Cell/System | Reference |

| S1P1 | Fingolimod-Phosphate | ~0.3 - 3.1 | Recombinant cell lines | |

| S1P3 | Fingolimod-Phosphate | ~0.3 - 3.1 | Recombinant cell lines | |

| S1P4 | Fingolimod-Phosphate | ~0.3 - 3.1 | Recombinant cell lines | |

| S1P5 | Fingolimod-Phosphate | ~0.3 - 3.1 | Recombinant cell lines |

Note: The available literature often provides a range for the high-affinity binding across the four receptor subtypes rather than distinct values for each.

Cellular Targets and Biological Effects in the CNS

This compound directly modulates the function of all major cell types within the CNS, which ubiquitously express S1P receptors. These interactions contribute to neuroprotective, anti-inflammatory, and potentially remyelinating effects independent of its peripheral immunomodulation.

Astrocytes

Astrocytes, the most abundant glial cells in the CNS, are critical regulators of inflammation and neuronal health. They express S1P1, S1P3, and S1P5 receptors. Fingolimod's efficacy in the experimental autoimmune encephalomyelitis (EAE) animal model is lost when the S1P1 receptor is specifically knocked out on astrocytes, highlighting their importance as a direct target.

Key Effects:

-

Reduces Astrogliosis: Fingolimod treatment limits the reactive proliferation of astrocytes (astrogliosis), a hallmark of neuroinflammation and injury.

-

Suppresses Pro-inflammatory Activation: It inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and CXCL10, by astrocytes.

-

Modulates Signaling Pathways: Fingolimod has been shown to reduce the phosphorylation of key inflammatory signaling molecules in astrocytes, including those in the MAPK and PI3K/Akt pathways.

Oligodendrocytes and Myelin Repair

Oligodendrocytes are responsible for producing and maintaining the myelin sheath in the CNS. Both oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes express S1P1, S1P3, and S1P5 receptors.

Key Effects:

-

Promotes Oligodendrocyte Survival: Fingolimod has been shown to support the survival of mature oligodendrocytes.

-

Attenuates Demyelination: In animal models, fingolimod attenuates injury to oligodendrocytes and myelin, suggesting a protective effect that is independent of its action on peripheral lymphocytes.

-

Enhances Remyelination: Some studies suggest that fingolimod may promote endogenous repair mechanisms and remyelination.

Neurons

Neurons express S1P receptors and are a direct target for the neuroprotective effects of this compound.

Key Effects:

-

Neuroprotection: Fingolimod protects neurons from excitotoxic death and reduces axonal loss in EAE models.

-

Promotes Pro-Survival Signaling: It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and inhibit the pro-apoptotic Caspase-3 pathway.

Microglia

Microglia are the resident immune cells of the CNS. Fingolimod modulates their activation state, shifting them from a pro-inflammatory to a more homeostatic phenotype.

Key Effects:

-

Reduces Microglial Activation: Fingolimod treatment leads to reduced microglial activation and production of pro-inflammatory cytokines.

-

Inhibits Inflammasome Activation: The S1P1 receptor has been linked to the activation of the NLRP3 inflammasome in microglia, a pathway that fingolimod may inhibit.

Blood-Brain Barrier (BBB) Endothelial Cells

The integrity of the BBB is compromised in MS, allowing immune cells to infiltrate the CNS. Brain microvascular endothelial cells (BMECs) express S1P receptors and are a direct target of fingolimod.

Key Effects:

-

Enhances Barrier Integrity: Fingolimod enhances BBB properties by upregulating the tight junction protein claudin-5.

-

Reduces Immune Cell Adhesion: It downregulates the expression of adhesion molecules like VCAM-1, which are necessary for immune cell trafficking across the BBB.

Signaling Pathways Modulated by this compound

This compound binding to S1P receptors on CNS cells triggers several downstream signaling cascades that mediate its biological effects. The S1P1 receptor, a primary target, couples exclusively to the Gi/o family of G-proteins.

S1P1 Receptor Downstream Signaling

The diagram below illustrates the key signaling pathways initiated by S1P1 receptor activation, which are subsequently modulated by this compound's functional antagonism.

Caption: S1P1 receptor signaling pathways modulated by Fingolimod-P in CNS cells.

Overall CNS Effects Workflow

The following diagram illustrates the logical relationship between fingolimod crossing the BBB and its effects on various CNS cell types.

Caption: Overview of Fingolimod's mechanism of action within the CNS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound in the CNS.

Western Blot Analysis of NF-κB p65 Subunit in BMECs

This protocol is adapted from studies investigating the effect of fingolimod on BBB integrity.

Objective: To quantify changes in the expression of the NF-κB p65 subunit in human brain microvascular endothelial cells (BMECs) after treatment with this compound and exposure to MS patient sera.

Methodology:

-

Cell Culture: Human BMECs are cultured to confluence in appropriate endothelial cell growth medium.

-

Pretreatment: Cells are pre-treated with this compound (concentration range typically in nM) for a specified period (e.g., 24 hours). Control cells receive vehicle only.

-

Stimulation: Following pretreatment, the medium is replaced with a medium containing sera from MS patients (e.g., 10% v/v) for a defined duration (e.g., 6-24 hours) to induce an inflammatory response.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, denatured by heating, and separated by size on a 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 [TBST]).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the p65 subunit of NF-κB. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is washed multiple times with TBST.

-

The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression of p65 is normalized to the corresponding loading control.

Experimental Workflow Diagram: Western Blot

Caption: Standard experimental workflow for Western blot analysis.

Conclusion

The therapeutic efficacy of fingolimod in multiple sclerosis is not solely attributable to its effects on peripheral lymphocyte trafficking. Compelling evidence from both preclinical and clinical studies demonstrates that this compound acts directly within the central nervous system. Its primary molecular targets are the S1P receptors (S1P1, S1P3, S1P4, and S1P5) expressed on astrocytes, oligodendrocytes, neurons, microglia, and endothelial cells of the blood-brain barrier. By modulating these targets, this compound suppresses neuroinflammatory processes, enhances BBB integrity, provides direct neuroprotection, and may contribute to myelin repair. A thorough understanding of these CNS-specific mechanisms is crucial for optimizing current therapeutic strategies and for the development of next-generation S1P receptor modulators with improved CNS-targeting profiles.

References

- 1. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scripps.edu [scripps.edu]

- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central nervous system-directed effects of FTY720 (fingolimod) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of Oral Fingolimod in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fingolimod (B1672674) (FTY720), an oral sphingosine-1-phosphate (S1P) receptor modulator, is a significant therapeutic agent. Its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comprehensive overview of the preclinical PK and PD of oral fingolimod in various animal models, including dogs, rats, and mice. The information herein is intended to support further research and development of S1P receptor modulators. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Pharmacokinetics of Oral Fingolimod

Fingolimod is a prodrug that is readily absorbed upon oral administration and subsequently phosphorylated by sphingosine (B13886) kinases to its active metabolite, fingolimod-phosphate (fingolimod-P). The pharmacokinetic properties of fingolimod have been characterized in several preclinical species.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of oral fingolimod in dogs, mice, and rats. It is important to note that comprehensive oral pharmacokinetic data for fingolimod in mice and rats is not extensively available in the public domain, with some studies focusing on derivatives or alternative routes of administration.

Table 1: Pharmacokinetic Parameters of Oral Fingolimod in Beagle Dogs [1]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | AUCinf (ng·h/mL) |

| 0.01 | 0.6 | 12.0 | 41.4 | 52.3 |

| 0.05 | 3.7 | 14.7 | 238.6 | 318.0 |

| 0.1 | 4.8 | 21.3 | 311.1 | 361.1 |

Table 2: Pharmacokinetic Parameters of Oral Fingolimod in Mice

| Species/Strain | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Notes |

| C57BL/6 J Mice | Not Specified | Not Reported | ~10 | Not Reported | Tmax for oral solution was reported to be approximately 10 hours[2]. |

| 5xFAD Mice | Not Reported | Not Reported | Not Reported | Not Reported | A dose-response study was conducted, but PK parameters were not detailed. |

| CD-1 Mice | 0.3 | Not Reported | Not Reported | Not Reported | Used in an EAE model; PK parameters were not a focus of the publication. |

Note: A study on a fingolimod derivative, OSU-2S, in mice showed an apparent oral bioavailability of 16% at 10 mg/kg and 69% at 50 mg/kg.

Table 3: Pharmacokinetic Parameters of Oral Fingolimod in Rats

| Species/Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Notes |

| Sprague-Dawley | 1 | Not Reported | Not Reported | Not Reported | Not Reported | A study mentions a pharmacokinetic analysis after a single oral dose but does not present the data in the abstract. The half-life in rats after systemic administration is reported to be 19-23 hours.[3][4] |

Note: A study on the fingolimod derivative, OSU-2S, in rats indicated an oral bioavailability of 24%, 35%, and 28% at doses of 10, 30, and 100 mg/kg, respectively.

Pharmacodynamics of Oral Fingolimod

The primary pharmacodynamic effect of fingolimod is the sequestration of lymphocytes in secondary lymphoid organs, leading to a dose-dependent reduction in peripheral blood lymphocyte counts. This is mediated by the functional antagonism of S1P1 receptors on lymphocytes.

Data Presentation: Pharmacodynamic Effects

Table 4: Lymphocyte Reduction Following Oral Fingolimod Administration in Beagle Dogs [1]

| Dose (mg/kg) | Maximum Lymphocyte Reduction (%) | Time to Nadir (h) |

| 0.01 | 50.3 | 12 |

| 0.05 | 80.4 | 16 and 36 |

| 0.1 | 81.2 | 36 |

Table 5: Lymphocyte Reduction Following Oral Fingolimod Administration in Mice

| Species/Strain | Dose (mg/kg/day) | Lymphocyte Reduction | Notes |

| 5xFAD Mice | 0.3 | Significant decrease | A dose-dependent reduction in the percentage of lymphocytes in the blood was observed. The 0.3 mg/kg/day and 1 mg/kg/day doses resulted in a significant decrease compared to untreated mice. The lowest dose of 0.03 mg/kg/day had no effect on circulating lymphocyte counts.[5][6] |

| 5xFAD Mice | 1 | Significant decrease | A dose-dependent reduction in the percentage of lymphocytes in the blood was observed. The 0.3 mg/kg/day and 1 mg/kg/day doses resulted in a significant decrease compared to untreated mice. The lowest dose of 0.03 mg/kg/day had no effect on circulating lymphocyte counts.[5][6] |

| CD-1 Mice | Not Specified | Significant decrease | Fingolimod treatment significantly reduced the number of lymphocytes found in blood and brain samples compared to the vehicle group in a model of intracerebral hemorrhage. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

Animal Models

-

Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a commonly used model for multiple sclerosis. EAE is induced in rodents, typically mice or rats, by immunization with myelin antigens. Fingolimod has been shown to be effective in both prophylactic and therapeutic settings in EAE models.[7]

-

Intracerebral Hemorrhage (ICH) Model: Investigates the neuroprotective effects of fingolimod. In rodents, ICH can be induced by intrastriatal infusions of collagenase or autologous blood.

-

Healthy Beagle Dogs, Sprague-Dawley Rats, and various mouse strains (C57BL/6, CD-1, 5xFAD): Used for pharmacokinetic and pharmacodynamic characterization.

Drug Administration

-

Oral Gavage: A common method for precise oral administration in rodents. Fingolimod is typically dissolved or suspended in a suitable vehicle, such as water.[7][8]

-

Oral Capsules: Used for administration in larger animals like dogs.[1]

Sample Collection and Analysis

-

Blood Sampling: For pharmacokinetic analysis, blood samples are typically collected at multiple time points post-dose via methods such as retro-orbital puncture in mice or from the jugular vein in dogs.[1] For pharmacodynamic assessment of lymphocyte counts, whole blood is collected.

-

Analytical Method: The quantification of fingolimod and its phosphate (B84403) metabolite in biological matrices is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.[3][9][10][11]

-

Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[9]

-

Chromatography: Reverse-phase columns, such as C18 or Cyano columns, are commonly used for separation.[3][9]

-

Detection: A triple quadrupole mass spectrometer operating in positive ionization mode is often employed.[3]

-

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental processes provide a clear and concise understanding of the complex interactions and procedures involved.

Fingolimod Signaling Pathway

Fingolimod's mechanism of action centers on its interaction with S1P receptors. After being phosphorylated to fingolimod-P, it acts as a functional antagonist of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, preventing lymphocytes from egressing from lymph nodes and entering the circulation.[12][13]

Preclinical Pharmacokinetic Study Workflow

A typical workflow for a preclinical pharmacokinetic study of oral fingolimod involves several key steps, from animal preparation to data analysis.

Preclinical Pharmacodynamic Study Workflow

Pharmacodynamic studies of fingolimod in preclinical models primarily focus on quantifying the reduction in peripheral lymphocyte counts.

Conclusion

This technical guide provides a consolidated resource on the preclinical pharmacokinetics and pharmacodynamics of oral fingolimod. The data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer a foundational understanding for researchers and drug development professionals. While significant data exists, particularly for the canine model, there remains a need for more comprehensive and publicly available oral pharmacokinetic data in rodent models to further refine our understanding and facilitate the development of new S1P receptor modulators. The methodologies and findings summarized herein should serve as a valuable reference for the design and interpretation of future preclinical studies in this important therapeutic area.

References

- 1. A Preliminary Study of Pharmacokinetics and Pharmacodynamics of Oral Fingolimod in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Study of Fingolimod Nasal Films Administered via Nose-to-Brain Route in C57BL/6 J Mice as Potential Treatment for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma, application to in vivo perfusion study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual dose-dependent effects of fingolimod in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. biopharmaservices.com [biopharmaservices.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Fingolimod Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, is a sphingosine-1-phosphate (S1P) receptor modulator.[1] It acts as a prodrug, requiring phosphorylation in vivo by sphingosine (B13886) kinase 2 (SphK2) to its active form, Fingolimod-phosphate (Fingolimod-P).[2][3] Fingolimod-P is a non-selective agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[2][4] Its therapeutic effects in multiple sclerosis are primarily attributed to its action on the S1P1 receptor on lymphocytes, leading to receptor internalization and degradation. This process, known as functional antagonism, prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system.

The non-selective profile of Fingolimod, particularly its activity at the S1P3 receptor, has been associated with adverse effects such as transient bradycardia. This has driven extensive research into the development of second-generation S1P receptor modulators with improved selectivity for the S1P1 receptor, aiming for a better safety profile while retaining therapeutic efficacy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Fingolimod analogues, focusing on how modifications to its core structure—the polar head group, the hydrophobic tail, and the linker—influence their potency and selectivity for S1P receptor subtypes.

Core Structure of Fingolimod

The structure of Fingolimod can be conceptually divided into three key regions, each amenable to modification to alter its pharmacological properties:

-

Polar Head Group: The 2-amino-1,3-propanediol (B45262) moiety is crucial for phosphorylation by SphK2. Modifications in this region can affect the rate of phosphorylation and the interaction of the resulting phosphate (B84403) group with the S1P receptors.

-

Hydrophobic Tail: The octylphenyl group is responsible for the lipophilic character of the molecule, facilitating its passage through cell membranes. Alterations to the length, branching, and substitution of this tail can impact binding affinity and receptor selectivity.

-

Linker: The ethyl group connecting the phenyl ring to the amino-propanediol head group provides conformational flexibility. Modifications to the linker can influence the orientation of the head group and hydrophobic tail within the receptor binding pocket.

Structure-Activity Relationship (SAR) of Fingolimod Analogues

The following tables summarize the quantitative SAR data for Fingolimod and its analogues, detailing their binding affinities (Ki) and functional potencies (EC50) at the S1P1, S1P3, S1P4, and S1P5 receptor subtypes.

Table 1: S1P Receptor Activity of Fingolimod-Phosphate

| Compound | S1P1 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Reference(s) |

| Fingolimod-P | ~0.3-0.6 | ~3 | ~0.3-0.6 | ~0.3-0.6 |

Table 2: SAR of Fingolimod Analogues with Head Group Modifications

| Compound | Modification | S1P1 EC50 (nM) | S1P3 Activity | S1P4 Activity | S1P5 Activity | Key Finding | Reference(s) |

| ST-1893 | Morpholino derivative | Not specified | No activity | No activity | No activity | S1P1 selective agonist | |

| ST-1894 | Morpholino derivative | Not specified | No activity | No activity | No activity | S1P1 selective agonist |

Table 3: SAR of Fingolimod Analogues with Hydrophobic Tail/Linker Modifications

| Compound | Modification | S1P1 Internalization Efficacy (%) | Key Finding | Reference(s) |

| Serinolamide A | Natural product with a long aliphatic chain | Less than 80% | Moderate S1P1 internalization | |

| Compound 19 | Serinolamide derivative with phenyl moiety | 147% | Superior S1P1 internalization compared to Serinolamide A and Fingolimod | |

| Compound 21 | Serinolamide derivative with phenyl moiety | >80% | Improved S1P1 internalization compared to Serinolamide A |

Signaling Pathways and Experimental Workflows

The interaction of Fingolimod-P with the S1P1 receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for screening new Fingolimod analogues.

Caption: Fingolimod-Phosphate Signaling at the S1P1 Receptor.

Caption: Screening Cascade for Novel Fingolimod Analogues.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific S1P receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: [³²P]S1P or a suitable tritiated agonist/antagonist.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

Test compounds (Fingolimod analogues).

-

Non-specific binding control: High concentration of a non-radiolabeled S1P receptor ligand.

-

Glass fiber filter plates.

-

Scintillation counter.

Procedure:

-

Thaw the membrane preparations on ice and resuspend in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-radiolabeled ligand.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

-

The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

GTPγS Functional Assay

This assay measures the functional activity (EC50) of a compound by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Membrane preparations from cells overexpressing a specific S1P receptor subtype.

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP.

-

Test compounds.

-

Scintillation proximity assay (SPA) beads (optional, for a homogeneous assay format).

Procedure:

-

Pre-incubate the membrane preparations with GDP in assay buffer on ice.

-

In a 96-well plate, add the membrane/GDP mixture, varying concentrations of the test compound, and assay buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

If using a filtration assay, terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

If using an SPA-based assay, add SPA beads and incubate to allow the beads to capture the membranes.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated S1P receptor, a key step in receptor desensitization and internalization.

Materials:

-

A cell line engineered to co-express an S1P receptor and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, such as DiscoveRx's PathHunter).

-

Cell culture medium and reagents.

-

Test compounds.

-

Substrate for the reporter system (e.g., chemiluminescent or fluorescent substrate).

-

A microplate reader capable of detecting the reporter signal.

Procedure:

-

Seed the engineered cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Replace the culture medium with a serum-free medium and incubate for a period to starve the cells and reduce basal receptor activity.

-

Add varying concentrations of the test compounds to the cells.

-

Incubate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents containing the substrate for the reporter enzyme.

-

Incubate for a further period to allow the enzymatic reaction to proceed.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

The EC50 value is determined by plotting the signal intensity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structure-activity relationship of Fingolimod analogues is a complex but critical area of research in the quest for safer and more effective immunomodulatory therapies. By systematically modifying the polar head group, hydrophobic tail, and linker, researchers have been able to develop second-generation S1P receptor modulators with enhanced selectivity for the S1P1 receptor, thereby minimizing off-target effects. The quantitative data and experimental protocols presented in this guide provide a valuable resource for scientists and drug development professionals working to further refine the pharmacological profile of this important class of therapeutic agents. The continued exploration of the SAR of Fingolimod analogues holds the promise of delivering novel treatments for multiple sclerosis and other autoimmune diseases with improved safety and efficacy.

References